molecular formula C25H18ClNO6 B3755226 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B3755226
M. Wt: 463.9 g/mol
InChI Key: RDLLUIGPQHVJSD-UHFFFAOYSA-N
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Description

This compound is a synthetic chromene derivative fused with a glycinate ester functionalized via a benzyloxycarbonyl (Cbz) protecting group. Its molecular structure combines a 2H-chromen-2-one core substituted with chlorine at position 6, a phenyl group at position 4, and a Cbz-glycinate ester at position 6. Such modifications are typical in medicinal chemistry for tuning bioavailability, enzymatic stability, and target binding affinity. The Cbz group enhances lipophilicity and protects the glycine moiety during synthetic steps, while the chromene scaffold may confer fluorescence or π-stacking interactions relevant to biological activity .

Properties

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO6/c26-20-11-19-18(17-9-5-2-6-10-17)12-23(28)32-21(19)13-22(20)33-24(29)14-27-25(30)31-15-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLUIGPQHVJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, where a phenyl-substituted salicylaldehyde is reacted with malonic acid derivatives under basic conditions to form the chromone structure. Subsequent chlorination and benzyloxy carbonylation steps are then employed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has shown potential as an enzyme inhibitor. It can modulate the activity of various enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: In medicine, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of chronic diseases such as arthritis and cardiovascular disorders. Its ability to scavenge free radicals and reduce oxidative stress is of particular interest.

Industry: In the industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with enhanced properties.

Mechanism of Action

The mechanism by which 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate exerts its effects involves the modulation of molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : N-[(6-Chloro-7-Hydroxy-4-Methyl-2-Oxo-2H-Chromen-3-yl)Acetyl]Glycine

  • Structural Differences :
    • Position 4: Methyl group (vs. phenyl in the target compound).
    • Position 7: Hydroxy group (vs. Cbz-glycinate ester).
    • Glycine linkage: Acetylated (vs. esterified).
  • Functional Implications: The hydroxy group at position 7 increases polarity, reducing membrane permeability compared to the Cbz-glycinate ester .

Compound B : N∼2∼-[(Benzyloxy)Carbonyl]-N-{(2S)-1-Hydroxy-3-[(3S)-2-Oxopyrrolidin-3-yl]Propan-2-yl}-L-Leucinamide

  • Structural Differences: Core structure: Pyrrolidinone-propanol (vs. chromene). Cbz group: Attached to leucinamide (vs. glycinate ester).
  • Leucinamide’s branched side chain enhances hydrophobicity compared to glycinate .

Cbz-Protected Amino Acid Derivatives

Compound C : N-[(Benzyloxy)Carbonyl]Glycine Methyl Ester

  • Structural Differences :
    • Lacks chromene core.
    • Methyl ester (vs. chromene-linked ester).
  • Functional Implications :
    • Simplified structure with higher solubility in organic solvents but reduced rigidity and π-stacking capacity .
    • Methyl ester may hydrolyze faster under physiological conditions than the chromene-linked ester.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Position 4 Position 7 Glycine Linkage Key Properties
Target Compound Chromen-2-one Phenyl Cbz-glycinate ester Ester High lipophilicity, stable
Compound A Chromen-2-one Methyl Hydroxy Acetyl Polar, reduced bioavailability
Compound B Pyrrolidinone - Cbz-leucinamide Amide Enhanced H-bonding
Compound C None (simple ester) - Methyl ester Ester High solubility, labile

Table 2: Hypothetical Physicochemical Properties*

Compound logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors
Target Compound 3.8 455.86 1
Compound A 2.2 351.75 3
Compound B 2.5 473.52 4
Compound C 1.9 223.22 1

*Calculated using fragment-based methods; experimental validation required.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s Cbz-glycinate ester can be synthesized via standard carbodiimide coupling, similar to Compound C . Chromene functionalization follows established Friedel-Crafts or Pechmann condensation protocols .
  • Biological Relevance: The phenyl group at position 4 may enhance interactions with aromatic residues in enzyme active sites (e.g., proteases), as seen in Compound B’s pyrrolidinone derivatives .
  • Stability : The Cbz group in the target compound likely confers greater resistance to enzymatic cleavage compared to acetylated glycine (Compound A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Reactant of Route 2
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6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

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